molecular formula C20H31NO B5216690 1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

Cat. No.: B5216690
M. Wt: 301.5 g/mol
InChI Key: KDUKYMOEZIVCGG-UHFFFAOYSA-N
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Description

1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butoxyphenyl group attached to a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline typically involves the reaction of 4-butoxybenzyl chloride with 3,4,4a,5,6,7,8,8a-octahydroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential use in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Utilized in the development of new materials with unique properties, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in the context of its potential use as a neurological agent, the compound may interact with neurotransmitter receptors in the brain, altering the signaling pathways and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyphenylmethanol: A compound with a similar butoxyphenyl group but lacking the quinoline ring system.

    4-Butoxyaniline: Contains a butoxyphenyl group attached to an aniline moiety.

    1-(4-Butoxybenzyl)-4-(3-chlorophenyl)piperazine: A piperazine derivative with a butoxybenzyl group.

Uniqueness

1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is unique due to its specific combination of a butoxyphenyl group and a quinoline ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c1-2-3-15-22-19-12-10-17(11-13-19)16-21-14-6-8-18-7-4-5-9-20(18)21/h10-13,18,20H,2-9,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUKYMOEZIVCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCCC3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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